![molecular formula C8H18Cl2N2 B1362278 8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride CAS No. 646477-45-4](/img/structure/B1362278.png)

8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

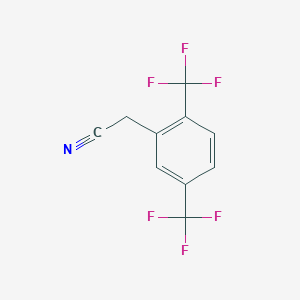

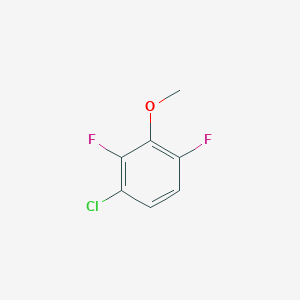

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride is a chemical compound with the molecular formula C8H17ClN2 . It has a molecular weight of 176.69 . It is a colorless to white to yellow liquid or semi-solid or solid .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this structure has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a white to off-white color . It has a melting point of 250 °C . It should be stored in a sealed, dry place at room temperature .Scientific Research Applications

Radiochemical Synthesis and Applications : A novel tropane derivative, including 8-methyl-8-azabicyclo[3.2.1]octane, was labeled with carbon-11 for potential use in imaging and studying the dopamine transporter in the brain, indicating its applications in neuroimaging and neurological research (Gee, Moldt, & Gjedde, 1997).

Synthetic Methodologies : Efficient synthesis methods for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its derivatives have been developed, demonstrating its chemical versatility and potential for creating various analogs for further study (Singh et al., 2007).

NMR Spectroscopic Studies : Investigations into the stereochemistry of tropane derivatives, including 8-methyl-8-azabicyclo[3.2.1]octane, in solution were conducted using NMR spectroscopy, contributing to our understanding of its structural characteristics (Lazny et al., 2012).

Pharmacological Research : Research into aromatic compounds with the 1-azabicyclo[3.3.0]octane ring, which is structurally related to 8-methyl-8-azabicyclo[3.2.1]octan-3-amine, has shown promise in developing drugs against Alzheimer's disease (Suzuki et al., 1999).

Structural and Conformational Studies : Studies on the structural and conformational aspects of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, related to 8-methyl-8-azabicyclo[3.2.1]octan-3-amine, provide insights into their molecular behavior (Izquierdo et al., 1991).

Synthesis of Analogous Compounds : The development of a method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, indicates the compound's relevance in synthesizing bioactive molecules (Babkin et al., 2015).

Safety and Hazards

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that future research may continue to focus on the synthesis and applications of this structure.

properties

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)5-6(9)4-7;;/h6-8H,2-5,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYQKWPZQKGICY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379744 |

Source

|

| Record name | 8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646477-45-4 |

Source

|

| Record name | 8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-tropan-dihydrochlorid, Isomerengemisch | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)